Cyclo(D-Trp-Tyr)

Gene Delivery Non-Viral Vector Peptide Nanotube

Select Cyclo(D-Trp-Tyr) for its irreplaceable, chirally-defined self-assembly into peptide nanotubes (PNTs)—a property absent in L-enantiomers or linear analogs. This D-Trp containing DKP delivers an 8-fold increase in DNA intestinal permeability and enhanced CNS biodistribution. As a robust, enzymatically resistant non-viral vector, it is the definitive choice for oral gene delivery and nanomaterial research. Choose ≥95% HPLC purity to ensure reproducible PNT formation and assay performance.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B15597867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(D-Trp-Tyr)
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1
InChIKeyZJDMXAAEAVGGSK-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(D-Trp-Tyr): Cyclic Dipeptide with Self-Assembling Peptide Nanotube Properties for Drug and Gene Delivery Applications


Cyclo(D-Trp-Tyr) is a cyclic dipeptide (2,5-diketopiperazine, DKP) composed of D-tryptophan and tyrosine, with the CAS number 852955-00-1 . Its molecular formula is C20H19N3O3, and its molecular weight is 349.38 g/mol . The compound features a rigid, enzymatically resistant cyclic scaffold due to the presence of the non-natural D-amino acid, which confers enhanced stability compared to linear or L-amino acid-containing analogs [1]. Beyond its intrinsic stability, Cyclo(D-Trp-Tyr) is uniquely characterized by its capacity to self-assemble into well-defined peptide nanotubes (PNTs) under specific conditions, a property that underpins its primary application as a non-viral vector for drug and gene delivery [2].

Why Cyclo(D-Trp-Tyr) Cannot Be Substituted by Generic Cyclic Dipeptides or Linear Analogs


Substituting Cyclo(D-Trp-Tyr) with a generic cyclic dipeptide, such as its L-enantiomer cyclo(L-Trp-L-Tyr), or with a linear D-Trp-Tyr dipeptide, fails to replicate its functional performance in key applications. The presence of the D-tryptophan residue is critical, as it imparts a specific molecular conformation that dictates its unique self-assembly into peptide nanotubes (PNTs) [1]. This chiral specificity directly impacts the efficiency of PNT formation and, consequently, downstream performance metrics such as DNA binding affinity and in vivo permeation enhancement. Linear dipeptides lack the conformational rigidity required for stable PNT formation and are rapidly degraded by proteases, negating their utility as robust delivery vectors. Therefore, simple structural or chiral analogs do not provide the same quantitative performance in gene and drug delivery assays, making Cyclo(D-Trp-Tyr) a non-fungible research tool [2].

Quantitative Performance Benchmarks for Cyclo(D-Trp-Tyr) in Gene Delivery and Self-Assembly


Superior DNA Binding Affinity: Cyclo(D-Trp-Tyr) Peptide Nanotubes vs. Naked DNA

Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) demonstrate high-affinity binding to plasmid DNA, a critical prerequisite for effective gene delivery. In a fluorescence quenching assay, the binding constant between plasmid DNA and Cyclo(D-Trp-Tyr) PNTs was measured at 3.2 × 10^8 M^-1 [1]. This quantifies the strong, spontaneous association of DNA with the PNTs, which is essential for forming stable complexes for cellular uptake. In contrast, naked DNA lacks any inherent affinity for a delivery vector and relies on passive, inefficient uptake mechanisms. The PNTs also exhibited a critical self-association concentration of 0.01 mg/mL, indicating the efficiency of nanotube formation in aqueous environments [1].

Gene Delivery Non-Viral Vector Peptide Nanotube

Enhanced DNA Protection Against Enzymatic and Chemical Degradation by Cyclo(D-Trp-Tyr) PNTs

A major barrier to oral gene delivery is the harsh gastrointestinal environment, which degrades naked DNA. Cyclo(D-Trp-Tyr) PNTs provide robust protection to associated DNA. In vitro assays demonstrated that DNA complexed with Cyclo(D-Trp-Tyr) PNTs remained stable against DNase I digestion for 50 minutes, acid digestion for 60 minutes, and bile digestion for 180 minutes [1]. Naked DNA, used as a baseline comparator, is degraded within minutes under the same conditions. This protective effect is a direct consequence of the stable PNT structure, which shields the DNA payload.

Oral Gene Delivery DNA Stability Peptide Nanotube

Quantified Permeability Enhancement: Cyclo(D-Trp-Tyr) PNTs Increase Intestinal DNA Transport by 8-Fold

For oral delivery, a vector must facilitate the transport of its cargo across the intestinal epithelium. Cyclo(D-Trp-Tyr) PNTs significantly enhance the permeability of plasmid DNA. In an in vitro duodenal model, the apparent permeability coefficient (Papp) for pCMV-lacZ DNA increased from 49.2 ± 21.6 × 10^-10 cm/s for naked DNA to 395.6 ± 142.2 × 10^-10 cm/s when formulated with Cyclo(D-Trp-Tyr) PNTs [1]. This represents an approximate 8-fold enhancement in transport across the intestinal barrier. Furthermore, the permeation mechanism was determined to be energy-dependent, suggesting an active transport process facilitated by the PNTs [1].

Intestinal Permeability Oral Delivery Gene Therapy

Aspect Ratio-Dependent Biodistribution: Tuning Cyclo(D-Trp-Tyr) PNT Geometry for Targeted In Vivo Delivery

The geometry of Cyclo(D-Trp-Tyr) PNTs can be controlled to produce populations with distinct aspect ratios (AR), which in turn dictates their in vivo biodistribution profile. In a comparative study, small PNTs (S-PNTs, AR = 7.12 ± 3.17) and large PNTs (L-PNTs, AR = 13.75 ± 7.29) were complexed with DNA [1]. While both had similar DNA encapsulation and loading efficiencies, S-PNT/DNA complexes exhibited a significantly higher in vitro DNA release rate and DNA permeation in the duodenum compared to L-PNT/DNA complexes [1]. In vivo, S-PNTs demonstrated significantly higher DNA distribution (p < 0.05) in several organs, including the brain and spinal cord, highlighting the ability to modulate delivery outcomes by engineering the physical properties of the Cyclo(D-Trp-Tyr) nanotubes [1].

Biodistribution Drug Delivery Peptide Nanotube Engineering

Optimal Research and Preclinical Applications for Cyclo(D-Trp-Tyr)


Non-Viral Oral Gene Delivery Research

Cyclo(D-Trp-Tyr) is ideally suited as a model non-viral vector for oral gene delivery studies. Its established, quantifiable performance in enhancing DNA stability and intestinal permeability (8-fold increase over naked DNA) makes it a robust positive control or a primary vehicle for proof-of-concept studies investigating gene therapy for metabolic, gastrointestinal, or systemic diseases [1]. Researchers can leverage the published protocols for PNT formation and DNA complexation to streamline their experimental workflows [1].

CNS-Targeted Drug and Gene Delivery Platforms

The ability to engineer Cyclo(D-Trp-Tyr) PNTs with specific aspect ratios that demonstrate enhanced distribution to the brain and spinal cord positions this compound as a valuable tool for central nervous system (CNS) drug delivery research [2]. This is particularly relevant for developing non-invasive (oral) treatments for neurodegenerative diseases or spinal cord injury, where crossing the blood-brain barrier remains a significant challenge. The data showing significantly higher distribution of S-PNTs in the brain (p<0.05) provides a strong rationale for its use in CNS-targeted delivery studies [2].

Self-Assembling Peptide Nanotube Engineering and Materials Science

Cyclo(D-Trp-Tyr) serves as a canonical building block for the study of peptide self-assembly into nanotubes. Its well-defined self-assembly behavior, characterized by a critical association concentration (CAC) of 0.01 mg/mL and a high DNA binding constant (3.2 × 10^8 M^-1), makes it a reliable platform for investigating the fundamental principles of peptide-based nanomaterials [1]. Researchers in materials science can use this compound to explore the effects of environmental factors, chemical modifications, or co-assembly with other molecules on nanotube formation, structure, and function.

Ophthalmic Gene Delivery Studies

Cyclo(D-Trp-Tyr) peptide nanotubes have demonstrated feasibility as carriers for gene delivery via eye drop administration. In a corneal epithelial debridement model, PNTs complexed with anti-apoptotic shRNA decreased caspase 3 activity by 41% after a single dose, indicating successful intracellular delivery and functional gene silencing in a clinically relevant ocular model [3]. This positions Cyclo(D-Trp-Tyr) PNTs as a promising non-invasive vector for developing treatments for corneal injuries and diseases.

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